Hexomedine
Description
Historical Perspectives and Early Research Trajectories
The investigation into aromatic diamidines as therapeutic agents began over seven decades ago. researchgate.net This early research, pioneered by scientists like Warrington Yorke, led to the discovery that compounds such as pentamidine (B1679287) were effective against protozoan parasites, including those causing human African trypanosomiasis (HAT) and leishmaniasis. researchgate.netasm.org Hexamidine (B1206778) itself was originally developed as a trypanocidal agent, intended to combat parasitic trypanosomes. taylorandfrancis.com
The initial concept driving this research involved modifying existing structures by replacing inert carbon chains with aromatic structures, which successfully improved antiprotozoal efficacy. researchgate.net By the 1950s, Hexamidine diisethionate was established as an antimicrobial agent. researchgate.net Early studies focused on the fundamental antibacterial action of diamidines, investigating their interactions with cellular components. Research from this period demonstrated that the antibacterial effects of diamidines could be antagonized by nucleic acids. asm.org
Evolution of Research Focus for Aromatic Diamidines
The research focus for aromatic diamidines has significantly evolved from its initial antiparasitic concentration. While pentamidine remains a clinically relevant diamidine, extensive research has been dedicated to synthesizing a large number of derivatives to identify more effective agents. asm.orgresearchgate.netnih.gov This has led to the development of compounds like furamidine (B1674271) and diminazene. asm.orgmdpi.com
A major research effort has been directed at designing novel diamidines with improved properties, such as oral bioavailability and the ability to penetrate the central nervous system. researchgate.netnih.gov This led to the investigation of amidoximes as prodrugs, which can be metabolized into the active amidine form in the body. asm.org This approach was hypothesized to work for all pharmacologically active diamidines, representing a significant strategic shift in drug development. asm.org
More recently, the scope of research has broadened further. Studies have explored the activity of aromatic diamidines against a widespread range of microorganisms and their potential in other therapeutic areas. tandfonline.comnih.gov For instance, research has identified acid-sensing ion channels (ASICs) as a receptor target for aromatic diamidines in neurons, suggesting their potential for investigation in neurological disorders. orserlab.com The physicochemical properties of hexamidine salts, including Hexamidine diisethionate and Hexamidine dihydrochloride (B599025), have also been characterized to support the design of novel research formulations. researchgate.net
Table 1: Physicochemical Properties of Hexamidine Salts This table is interactive. You can sort and filter the data.
| Property | Hexamidine Diisethionate (HEX D) | Hexamidine Dihydrochloride (HEX H) |
|---|---|---|
| Molecular Weight | 606.7 | 427.4 |
| Melting Point (°C) | 224.9 | 265.5 |
| Solubility (mg/mL) at 32°C | 52.0 | 16.0 |
| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | -0.70 ± 0.02 |
| pH in Aqueous Solution | 6.3 - 6.4 | 6.0 |
Data sourced from Parisi et al., 2015, as cited in ResearchGate. researchgate.net
Contemporary Significance in Antimicrobial Research
In the present day, Hexamidine diisethionate holds considerable significance in antimicrobial research, particularly due to its broad-spectrum efficacy. chemicalbook.comchemicalbook.com It is recognized for its potent activity against bacteria, fungi, and yeasts. thegoodscentscompany.com Research has demonstrated its effectiveness against the protozoa Acanthamoeba, making it a compound of interest for studying ocular infectious diseases like Acanthamoeba keratitis. medchemexpress.comtaylorandfrancis.com
In vitro studies have extensively documented its antimicrobial profile. For example, ophthalmic solutions containing Hexamidine diisethionate have shown rapid activity against Staphylococcus aureus, Staphylococcus epidermidis, and various Candida species. researchgate.net However, its efficacy against Pseudomonas aeruginosa has been found to be slower in some research models. researchgate.net The compound's mechanism is thought to involve binding to the negatively charged lipid membranes of pathogens. taylorandfrancis.com Its continued activity in the presence of skin secretions has also been noted in a research context. chemicalbook.com
Table 2: In Vitro Antimicrobial Activity of Hexamidine Diisethionate in Research Formulations This table is interactive. You can sort and filter the data.
| Target Microorganism | Observation in Research Models | Source(s) |
|---|---|---|
| Staphylococcus aureus | Effective eradication demonstrated in vitro. researchgate.netunifi.it | researchgate.netunifi.it |
| Staphylococcus epidermidis | Effective eradication demonstrated in vitro. chemicalbook.comresearchgate.net | chemicalbook.comresearchgate.net |
| Methicillin-Resistant S. aureus (MRSA) | Effective in vitro activity reported. unifi.it | unifi.it |
| Pseudomonas aeruginosa | Eradication required longer exposure times (24 hours) in some studies. researchgate.net | researchgate.net |
| Streptococcus pneumoniae | Showed antimicrobial activity in vitro. unifi.it | unifi.it |
| Candida species (albicans, parapsilosis, etc.) | Effective eradication demonstrated in vitro. researchgate.net | researchgate.net |
| Acanthamoeba polyphaga | Demonstrated amoebicidal efficiency in vitro. medchemexpress.com | medchemexpress.com |
Role in Overcoming Antimicrobial Resistance in Research Models
The rise of antibiotic resistance has spurred research into alternative antimicrobial agents like antiseptics. unifi.itjournalsmededu.pl Hexamidine diisethionate is significant in this area, as studies have shown its effectiveness against multidrug-resistant pathogens. journalsmededu.pl Ophthalmic formulations containing the compound have demonstrated in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a research tool in the fight against resistant bacteria. unifi.it
The interest in such antiseptics is growing because the excessive use of traditional antibiotics has led to the development of dangerous resistant bacterial strains. journalsmededu.pl While Hexamidine diisethionate shows promise, research has also uncovered mechanisms of resistance to the compound itself. In one study, certain strains of Listeria were found to be resistant to its antimicrobial effects, with the resistance being plasmid-mediated and transferable to other bacteria like Staphylococcus aureus. cir-safety.org This underscores the ongoing need for research into the mechanisms of action and resistance for all antimicrobial compounds.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
659-40-5 |
|---|---|
Molecular Formula |
C22H32N4O6S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6) |
InChI Key |
SUXLANSZRSDYOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Other CAS No. |
659-40-5 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1,6-di(para-amidinophenoxy)hexane 1,6-di-(4-amidinophenoxy)hexane Désomédine hexamidine hexamidine dihydrochloride hexamidine diisethionate hexamidine isethionate Hexaseptine Hexomédine Hexomedin Hexomedin N Hexomedine Laryngomedin N Ophtamedine |
Origin of Product |
United States |
Mechanistic Investigations of Hexamidine Diisethionate S Biological Activity
Elucidation of Cellular Targets and Interactions
The primary mode of action for hexamidine (B1206778) diisethionate is believed to be its interaction with and disruption of cellular membranes. researchgate.netresearchgate.netsante.frwikipedia.org Its cationic nature facilitates a strong affinity for the negatively charged components of microbial cell walls and membranes, initiating a cascade of events that ultimately leads to cell death. sante.frbiosynth.com
Membrane Disruption and Permeability Alteration Studies
The initial and most critical interaction of hexamidine diisethionate with microbial cells occurs at the cell envelope. This interaction leads to significant structural and functional damage.
As a positively charged molecule, hexamidine diisethionate readily binds to the negatively charged surfaces of bacterial and fungal cell walls and membranes. researchgate.netsante.frnih.gov This electrostatic attraction is a key determinant of its antimicrobial activity. The binding perturbs the integrity of these structures, leading to their disruption. researchgate.netsante.fr This mechanism is analogous to that of other cationic antiseptics, such as quaternary ammonium (B1175870) compounds. The interaction is not limited to the outer membrane; it is believed to cause more generalized membrane damage.
A direct consequence of membrane disruption by hexamidine diisethionate is the impairment of vital cellular processes that are dependent on membrane integrity. Research has shown that treatment with hexamidine diisethionate leads to the inhibition of oxygen uptake by microorganisms. scispace.com Furthermore, the compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components, including amino acids. scispace.com This loss of critical metabolites and the inability to maintain proper ion gradients contribute significantly to the biocidal effect of the compound.
Biological membranes exhibit a crucial property known as lipid asymmetry, where the composition of the inner and outer leaflets of the lipid bilayer differs. This asymmetry is vital for numerous cellular functions. While direct studies on the specific effects of hexamidine diisethionate on membrane asymmetry are not extensively reported in the available literature, its known mechanism of disrupting membrane integrity and altering permeability suggests a likely impact. By inserting into and perturbing the lipid bilayer, it is plausible that hexamidine diisethionate could disrupt the organized asymmetry of the membrane.
Research using model membrane systems, such as porcine skin and artificial membranes, has been employed to study the permeability of hexamidine diisethionate. researchgate.netresearchgate.netucl.ac.uknih.gov These studies have provided insights into how different formulations can affect its penetration, which is inherently linked to its ability to interact with and cross lipid barriers. researchgate.netucl.ac.uknih.gov The increased membrane permeability caused by hexamidine diisethionate, as observed in microbial studies, would invariably affect the maintenance of lipid asymmetry. scispace.com However, further targeted research using model lipid bilayers is required to fully elucidate the specific interactions with and consequences for membrane asymmetry.
Intracellular Target Identification and Binding Studies
While membrane disruption is a primary mechanism, research has also explored potential intracellular targets of hexamidine diisethionate, with a particular focus on its interaction with DNA.
It has been hypothesized that the biological activity of hexamidine, particularly its amoebicidal effects, could be directly related to its ability to bind to DNA. sante.frscispace.comresearchgate.net Supporting this hypothesis, some studies have demonstrated that hexamidine diisethionate does indeed bind strongly to DNA. scispace.com
Research Data on Hexamidine Diisethionate Activity
The following tables present a summary of research findings related to the antimicrobial and cellular effects of hexamidine diisethionate.
Table 1: Antimicrobial Efficacy of Hexamidine Diisethionate This table showcases the effectiveness of hexamidine diisethionate against a range of microorganisms.
| Microorganism | Concentration | Effect | Reference |
| Staphylococcus aureus | 0.1% | Inhibition of growth for 24h | europeanreview.org |
| Staphylococcus epidermidis | 0.05% | Rapid antimicrobial activity | sante.fr |
| Pseudomonas aeruginosa | 0.05% | Poorly effective | researchgate.net |
| Candida spp. | 0.05% | Rapid antimicrobial activity | sante.fr |
| Candida albicans | 1:8 dilution | Inhibited growth for 18 hours | europeanreview.org |
Table 2: Cytotoxic Activity of Hexamidine Against Medulloblastoma Cell Lines This table provides the half-maximal inhibitory concentration (IC50) values, indicating the concentration of hexamidine required to inhibit the growth of cancer cells by 50%.
| Cell Line | IC50 Value (µM) | Reference |
| DAOY | 3.71 | nih.gov |
| D283 | Not specified, but higher potency than in DAOY | nih.gov |
Hexamidine diisethionate, a cationic antiseptic agent, has been the subject of various studies to elucidate its mechanisms of action beyond its well-known antimicrobial properties. Research has delved into its enzymatic inhibition capabilities and its influence on crucial biochemical pathways, particularly those related to inflammation and lipid metabolism.
Enzyme Inhibition Properties and Protease Modulation
Hexamidine diisethionate exhibits significant inhibitory effects on various proteases, enzymes that play critical roles in numerous physiological and pathological processes.
Hexamidine has been investigated for its potential to mitigate inflammatory processes through the inhibition of serine proteases. scispace.comchemicalbook.com These enzymes are key players in the inflammatory cascade. It is speculated that the inhibitory action of hexamidine on serine proteases associated with skin inflammation could contribute to attenuating the skin aging process. scispace.comchemicalbook.com
Early studies on aromatic diamidines, including hexamidine, revealed their capacity to inhibit several key serine proteases. Specifically, hexamidine dihydrochloride (B599025) dihydrate was found to be an effective inhibitor of trypsin, pancreatic kallikrein, and thrombin. scispace.comucl.ac.uk One study reported Ki values of 1.9 µM, 4.5 µM, and 7.4 µM for the inhibition of trypsin, pancreatic kallikrein, and thrombin, respectively. scispace.comucl.ac.uk
Later research confirmed the inhibitory activity of hexamidine against thrombin, with a significantly lower Ki value of 224 nM being reported; however, it was not specified whether the free base or a salt form was used in this particular study. scispace.comsante.fr Furthermore, hexamidine was shown to inhibit matriptase, a trypsin-like serine protease involved in tissue remodeling, with a Ki of 924 nM. scispace.comresearchgate.net
Table 1: Inhibition Constants (Ki) of Hexamidine Against Various Proteases
| Enzyme | Hexamidine Form | Ki Value |
|---|---|---|
| Trypsin | Dihydrochloride dihydrate | 1.9 µM scispace.comucl.ac.uk |
| Pancreatic Kallikrein | Dihydrochloride dihydrate | 4.5 µM scispace.comucl.ac.uk |
| Thrombin | Dihydrochloride dihydrate | 7.4 µM scispace.comucl.ac.uk |
| Thrombin | Not specified | 224 nM scispace.comsante.fr |
| Matriptase | Not specified | 924 nM scispace.comresearchgate.net |
Molecular and Biochemical Pathways Affected by Hexamidine Diisethionate
Beyond direct enzyme inhibition, hexamidine diisethionate has been shown to modulate fundamental cellular pathways, particularly those involved in lipid biosynthesis and metabolism.
Studies utilizing human skin equivalent cultures have demonstrated that hexamidine can influence cellular processes characteristic of aged skin by modulating lipid metabolism. scispace.comucl.ac.uk
Research has shown that exposure of human skin equivalent cultures to hexamidine resulted in the downregulation of key genes involved in the biosynthesis of cholesterol, fatty acids, and sphingolipids. scispace.comucl.ac.uklookchem.com Specifically, the transcription of genes encoding the rate-limiting enzymes in the biosynthesis of cholesterol (HMGCR), fatty acids (ACACA), and sphingolipids (SPTLC1/2) was observed to be upregulated in one study. google.com Another study reported the downregulation of sphingolipid, fatty acid, and cholesterol synthesis in human skin equivalent cell cultures following incubation with hexamidine diisethionate. ucl.ac.ukresearchgate.net
In addition to affecting lipid synthesis, hexamidine has been shown to modulate the transport of lipids. In human skin equivalent cultures, hexamidine treatment led to the downregulation of cholesterol and fatty acid uptake. scispace.comucl.ac.uklookchem.com Conversely, the same studies observed an upregulation of cholesterol efflux. scispace.comucl.ac.uklookchem.com
Table 2: Effects of Hexamidine on Lipid Metabolism Pathways in Human Skin Equivalent Cultures
| Pathway | Effect |
|---|---|
| Sphingolipid Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
| Fatty Acid Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
| Cholesterol Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
| Cholesterol Uptake | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
| Fatty Acid Uptake | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
| Cholesterol Efflux | Upregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |
Enzyme Inhibition Properties and Protease Modulation
Molecular and Biochemical Pathways Affected by Hexamidine Diisethionate
Cellular Homeostasis and Signaling Pathway Interactions
Cellular homeostasis is the process by which organisms maintain a stable internal environment in response to external changes. nih.govd-nb.info This regulation is crucial for cell survival and function and is managed by a complex network of signaling pathways. nih.govd-nb.infonih.gov Hexamidine diisethionate has been shown to play a beneficial role in skin homeostasis. researchgate.netscispace.com Its interactions with cellular processes extend beyond its primary antimicrobial function, influencing the skin's structural and functional integrity.
Research indicates that hexamidine's influence on skin homeostasis is partly due to its effects on lipid processing and transport. google.comresearchgate.net In a skin equivalent tissue culture model, treatment with hexamidine was found to upregulate the pathways responsible for the uptake of major lipids like cholesterol and fatty acids. researchgate.net Concurrently, it was observed that hexamidine can also increase the synthesis and transport of lipids to the stratum corneum. google.com This modulation of lipid metabolism is a key aspect of maintaining the skin's barrier, which is fundamental to its homeostatic function.
Furthermore, hexamidine exhibits inhibitory activity on certain serine proteases that are associated with skin inflammation. chemicalbook.com By mitigating the activity of these enzymes, hexamidine can help attenuate processes that might otherwise disrupt the skin's normal balance and contribute to aging. chemicalbook.com
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular functions, including cell proliferation, survival, and metabolism. nih.govmdpi.com This pathway is activated by various extracellular signals and plays a pivotal role in maintaining tissue homeostasis. nih.govyoutube.com Dysregulation of the PI3K/Akt pathway is associated with various diseases, including several non-malignant skin disorders such as acne. mdpi.com For instance, hormones like insulin (B600854) and insulin-like growth factor-1 (IGF-1) can activate the PI3K/Akt cascade, which in turn influences processes like lipogenesis that are relevant to acne formation. mdpi.com
While hexamidine diisethionate is utilized in topical products for conditions like acne nbinno.com, current scientific literature does not provide direct evidence to suggest that it modulates the PI3K/Akt pathway. The compound's efficacy in these contexts is primarily attributed to its other known mechanisms, such as its antimicrobial and barrier-enhancing properties. Therefore, a direct mechanistic link between hexamidine diisethionate and the PI3K/Akt signaling pathway remains to be established by dedicated research.
Hexamidine diisethionate's primary biological activity is its function as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria and fungi. nbinno.comguidechem.com The principal mechanism of action involves the disruption of microbial cell integrity. As a cationic agent, hexamidine binds to the negatively charged surfaces of microbial cell membranes. researchgate.net This interaction disrupts the membrane structure, causing the leakage of cellular contents and ultimately leading to cell lysis and death. nbinno.comresearchgate.net
In addition to membrane disruption, research has shown that hexamidine diisethionate can inhibit the synthesis of nucleic acids, which are fundamental molecules for the growth and replication of microorganisms. nbinno.com By interfering with nucleic acid synthesis, the compound effectively halts the microbial cell cycle, preventing proliferation.
While the term apoptosis refers to a specific, highly regulated form of programmed cell death in multicellular eukaryotic organisms nih.govresearchgate.net, the action of hexamidine on single-celled microorganisms results in their death. This process, primarily driven by cell lysis, is a key component of its antimicrobial efficacy. Some studies have noted that bacteria can undergo processes analogous to apoptosis amazonaws.com, and hexamidine has been listed as a relevant compound in studies concerning the skin microbiome, cell cycle, and apoptosis. dntb.gov.ua However, its main lethal effect on microorganisms is generally characterized as causing membrane instability and inhibiting essential replicative processes. nbinno.comresearchgate.net
Table 1: Antimicrobial Mechanism of Hexamidine Diisethionate
| Mechanism | Target Microorganism | Effect | Reference |
|---|---|---|---|
| Cell Membrane Disruption | Bacteria, Fungi | Binds to negatively charged membrane surfaces, causing leakage of contents and cell lysis. | nbinno.comresearchgate.net |
Influence on Corneocyte Maturity and Stratum Corneum Barrier Function in Research Models
Studies using research models have provided specific insights into these effects. It has been postulated that hexamidine's benefits to the barrier arise from at least two distinct mechanisms: the inhibition of proteases and the increased synthesis and transport of lipids to the SC, both of which contribute to a thicker and more robust stratum corneum. google.com
In-vivo research findings have substantiated these effects. One study involving female subjects demonstrated that the application of a cosmetic moisturizer containing hexamidine, niacinamide, and Pal-KT led to an increase in both the number and size of mature corneocytes on the facial stratum corneum. researchgate.netchemicalbook.com Another clinical study reported that a cream containing hexamidine and niacinamide resulted in a significant thickening of the stratum corneum and a concurrent reduction in transepidermal water loss (TEWL), a key measure of barrier function. researchgate.netchemicalbook.com These findings underscore the role of hexamidine in promoting a more mature and effective epidermal barrier. google.comchemicalbook.com
Table 2: Research Findings on Hexamidine's Effect on Stratum Corneum
| Study Parameter | Formulation Used | Observed Effect | Reference |
|---|---|---|---|
| Corneocyte Maturity | Moisturizer with Hexamidine, Niacinamide, Pal-KT | Increased number and size of mature corneocytes. | researchgate.netchemicalbook.com |
| Stratum Corneum Thickness | Cream with Hexamidine and Niacinamide | Significant thickening of the stratum corneum. | researchgate.netchemicalbook.com |
| Barrier Integrity (TEWL) | Cream with Hexamidine and Niacinamide | Reduction in transepidermal water loss (TEWL). | researchgate.netchemicalbook.com |
Antimicrobial Efficacy and Spectrum in in Vitro and Ex Vivo Research
Broad-Spectrum Efficacy Against Pathogenic Microorganisms
Hexamidine (B1206778) diisethionate demonstrates significant efficacy against a wide array of pathogenic microorganisms. Its mechanism of action involves binding to the negatively charged cell walls and membranes of bacteria, which disrupts cellular processes and leads to cell death. researchgate.net
Efficacy Against Gram-Positive Bacteria
Hexamidine diisethionate has shown considerable in vitro activity against various Gram-positive bacteria, including several drug-resistant strains. bibliotekanauki.plsante.fr
In vitro studies have confirmed the effectiveness of hexamidine diisethionate against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. An ophthalmic solution containing 0.05% hexamidine diisethionate demonstrated rapid antibacterial activity against both a reference strain of S. aureus (ATCC 43300) and a clinical isolate, showing no growth after just one minute of incubation. researchgate.netnih.gov Another study analyzing an ophthalmic formulation with 0.05% hexamidine diisethionate observed a logarithmic reduction of 1.66 ± 0.26 in S. aureus bacterial load after six hours of exposure. For MRSA, the log reduction was even more significant at 2.32 ± 0.59. unifi.it
Research by Grare et al. (2010) investigated the minimum inhibitory concentrations (MICs) of hexamidine against various S. aureus strains, including MRSA and vancomycin-intermediate S. aureus (VISA). The MIC values for these strains ranged from 4 to 32 mg/L, indicating a consistent level of activity regardless of the resistance phenotype. sante.fr
Table 1: In Vitro Efficacy of Hexamidine Diisethionate against Staphylococcus aureus
| Strain | Hexamidine Concentration | Observation | Source |
| S. aureus ATCC 43300 | 0.05% | No growth after 1 minute | researchgate.netnih.gov |
| Clinical S. aureus isolate | 0.05% | No growth after 1 minute | researchgate.netnih.gov |
| S. aureus | 0.05% | 1.66 ± 0.26 log reduction after 6 hours | unifi.it |
| MRSA | 0.05% | 2.32 ± 0.59 log reduction after 6 hours | unifi.it |
| mecA-negative S. aureus | MIC: 8-32 mg/L | - | sante.fr |
| mecA-positive S. aureus (MRSA) | MIC: 4-32 mg/L | - | sante.fr |
| Vancomycin-intermediate S. aureus (VISA) | MIC: 8 mg/L | - | sante.fr |
This table is interactive. Users can sort and filter the data.
Hexamidine diisethionate is also effective against Staphylococcus epidermidis, a common cause of nosocomial infections. bibliotekanauki.pl A study using an ophthalmic solution with 0.05% hexamidine diisethionate showed no growth of a clinical isolate of S. epidermidis after one minute of incubation. researchgate.netnih.gov This rapid bactericidal action is crucial in preventing infections, particularly in surgical settings.
Further research has demonstrated its efficacy against drug-resistant forms of S. epidermidis. researchgate.net In a study evaluating the in vitro activity of hexamidine against coagulase-negative staphylococci, including S. epidermidis, the MIC was found to be less than 1 mg/L for the majority of strains, irrespective of their resistance phenotype. researchgate.net
Table 2: In Vitro Efficacy of Hexamidine Diisethionate against Staphylococcus epidermidis
| Strain | Hexamidine Concentration/MIC | Observation | Source |
| Clinical S. epidermidis isolate | 0.05% | No growth after 1 minute | researchgate.netnih.gov |
| mecA-negative S. epidermidis | MIC: <1-4 mg/L | - | sante.fr |
| mecA-positive S. epidermidis | MIC: <1 mg/L | - | sante.fr |
This table is interactive. Users can sort and filter the data.
The antimicrobial activity of hexamidine diisethionate extends to a broader range of coagulase-negative staphylococci (CoNS). bibliotekanauki.pl Research has shown its efficacy against various CoNS species, including those with resistance to other antimicrobial agents. A study by Grare et al. (2010) demonstrated that hexamidine had MIC values of less than 1 mg/L for most of the twelve CoNS strains tested, which included S. epidermidis, S. hominis, and S. warneri, regardless of their mecA gene status. sante.fr This highlights the potential of hexamidine in combating infections caused by these opportunistic pathogens.
Table 3: In Vitro Efficacy of Hexamidine Diisethionate against Coagulase-Negative Staphylococci (CoNS)
| Strain | Hexamidine MIC | Source |
| mecA-negative CoNS | <1-4 mg/L | sante.fr |
| mecA-positive CoNS | <1 mg/L | sante.fr |
This table is interactive. Users can sort and filter the data.
Hexamidine diisethionate has demonstrated in vitro efficacy against key streptococcal species. A study on an ophthalmic formulation containing 0.05% hexamidine diisethionate reported high efficacy in eradicating Streptococcus pneumoniae and Streptococcus pyogenes. bibliotekanauki.pljournalsmededu.pl The study showed a significant logarithmic reduction in the bacterial load of these fastidious bacteria. unifi.it Specifically, for S. pneumoniae, a log reduction of 2.40 ± 0.39 occurred within 30 minutes of exposure to the formulation. unifi.it
Table 4: In Vitro Efficacy of Hexamidine Diisethionate against Streptococcus Species
| Strain | Hexamidine Concentration | Observation | Source |
| Streptococcus pneumoniae | 0.05% | 2.40 ± 0.39 log reduction at 30 minutes | unifi.it |
| Streptococcus pyogenes | 0.05% | Effective eradication | bibliotekanauki.pljournalsmededu.pl |
This table is interactive. Users can sort and filter the data.
Hexamidine diisethionate has shown efficacy against Enterococcus species, including strains with resistance to multiple drugs. bibliotekanauki.pl A comprehensive in vitro study evaluated the activity of hexamidine against 14 drug-resistant strains of Enterococcus spp. sante.fr The results indicated that hexamidine exhibited moderate activity, with MIC values ranging from 2 to 64 mg/L. sante.fr This demonstrates its potential as a therapeutic agent against these challenging pathogens.
Table 5: In Vitro Efficacy of Hexamidine Diisethionate against Enterococcus spp.
| Strain | Hexamidine MIC | Source |
| Vancomycin-resistant Enterococcus (VRE) | 2-64 mg/L | sante.fr |
| Vancomycin-susceptible Enterococcus | 4-32 mg/L | sante.fr |
This table is interactive. Users can sort and filter the data.
Efficacy Against Gram-Negative Bacteria
The activity of hexamidine diisethionate has been tested against several Gram-negative bacteria, which are common causes of various infections.
Pseudomonas aeruginosa is a notable Gram-negative pathogen, and the efficacy of hexamidine diisethionate against it has been explored in several in vitro studies. Research has shown that hexamidine diisethionate is effective against P. aeruginosa, although the time required for eradication can vary. ucl.ac.ukscispace.com For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 1000 ppm for P. aeruginosa. aideco.org In the context of ophthalmic preparations, a solution containing 0.05% hexamidine diisethionate required 24 hours of exposure to eliminate P. aeruginosa isolates. researchgate.netnih.govbibliotekanauki.pl Another study assessing a formulation with 0.05% hexamidine diisethionate and other components noted a significant logarithmic reduction in P. aeruginosa within 45 minutes of exposure. unifi.it However, some research has indicated a reduced or poor efficacy of certain hexamidine diisethionate formulations against P. aeruginosa. researchgate.netsante.fr
Table 1: In Vitro Efficacy of Hexamidine Diisethionate Against *Pseudomonas aeruginosa***
| Concentration/Formulation | Organism | Key Finding | Citation |
|---|---|---|---|
| 1000 ppm | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC). | aideco.org |
| 0.05% Ophthalmic Solution | Pseudomonas aeruginosa | Required 24 hours for eradication. | researchgate.netnih.govbibliotekanauki.pl |
| 0.05% Ophthalmic Formulation | Pseudomonas aeruginosa | Logarithmic reduction within 45 minutes. | unifi.it |
| 0.05% Ophthalmic Formulation | Pseudomonas aeruginosa | Reduced efficacy reported. | researchgate.net |
Hexamidine diisethionate has demonstrated efficacy against Escherichia coli. ucl.ac.ukscispace.com In a comparative in vitro study, the MIC of hexamidine for E. coli was determined to be 2 mg/L. researchgate.net The compound's ability to inhibit the growth of this common Gram-negative bacterium highlights its broad-spectrum potential. nih.gov
The antimicrobial activity of hexamidine diisethionate extends to species of the Proteus genus. ucl.ac.ukscispace.com Research has shown that hexamidine generally has poor activity against Proteus mirabilis and Proteus vulgaris, with MICs reported to be between 64 and >256 mg/L. researchgate.net
The efficacy of hexamidine diisethionate has been evaluated against multidrug-resistant (MDR) Gram-negative bacteria, including Enterobacteriaceae and non-fermenting bacilli. One study demonstrated its effectiveness against 30 drug-resistant Gram-negative strains, which included 20 Enterobacteriaceae and 10 non-fermenting bacilli. bibliotekanauki.pljournalsmededu.pl However, other research has indicated that hexamidine generally shows poor activity against most tested strains of Enterobacteriaceae, with MICs often at or above 64 mg/L. researchgate.net Similarly, poor activity was noted against non-fermenting bacilli, regardless of their resistance phenotype. researchgate.net For multidrug-resistant Stenotrophomonas maltophilia, a non-fermenting bacillus, the MIC of hexamidine was found to be in the range of 32 to 256 mg/L. nih.gov
Table 2: MIC of Hexamidine Diisethionate Against Select Gram-Negative Bacteria**
| Organism | MIC (mg/L) | Citation |
|---|---|---|
| Escherichia coli | 2 | researchgate.net |
| Proteus mirabilis | 64 to >256 | researchgate.net |
| Proteus vulgaris | 64 to >256 | researchgate.net |
| Enterobacteriaceae (general) | ≥64 | researchgate.net |
| Stenotrophomonas maltophilia (MDR) | 32 to 256 | nih.gov |
Efficacy Against Fungi and Yeasts
Hexamidine diisethionate exhibits significant antifungal and anti-yeast properties, which have been documented in various in vitro studies.
Hexamidine diisethionate has shown potent in vitro activity against a range of Candida species. An ophthalmic solution containing 0.05% hexamidine diisethionate demonstrated rapid antimicrobial action, with no growth of Candida albicans, Candida parapsilosis, Candida tropicalis, Candida glabrata, and Candida krusei observed after just one minute of incubation. researchgate.netnih.govbibliotekanauki.pl This high efficacy against common and clinically important Candida species underscores its potential as an antifungal agent. journalsmededu.plmdpi.comnih.gov In studies with ophthalmic formulations, hexamidine diisethionate 0.1% was able to inhibit the growth of C. albicans. europeanreview.org
Recent research has also investigated its efficacy against the emerging multidrug-resistant pathogen, Candida auris. In vitro studies have confirmed the killing efficacy of various disinfectants against C. auris, and while specific MIC data for hexamidine against C. auris is still emerging, the broad-spectrum anti-Candida activity of hexamidine suggests its potential in this area. frontiersin.orgnih.gov
Table 3: In Vitro Efficacy of Hexamidine Diisethionate Against Candida Species**
| Concentration/Formulation | Organism(s) | Key Finding | Citation |
|---|---|---|---|
| 0.05% Ophthalmic Solution | C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei | No growth after 1 minute of incubation. | researchgate.netnih.govbibliotekanauki.pl |
| 0.1% Ophthalmic Formulation | C. albicans | Inhibited growth. | europeanreview.org |
Aspergillus brasiliensis
In vitro studies have demonstrated the antifungal activity of hexamidine diisethionate against various fungal species. Research has established a Minimum Inhibitory Concentration (MIC) for Aspergillus brasiliensis, indicating the compound's potential to inhibit the growth of this mold. aideco.org One study reported the MIC of hexamidine diisethionate against Aspergillus brasiliensis to be as low as 1 ppm. aideco.org
Efficacy Against Protozoa
Hexamidine diisethionate has been investigated for its efficacy against several protozoan parasites, most notably Acanthamoeba species and trypanosomes.
Hexamidine diisethionate has shown significant in vitro efficacy against Acanthamoeba, a free-living amoeba responsible for the serious eye infection Acanthamoeba keratitis. nih.govnih.govscispace.com Its activity has been evaluated against both the active (trophozoite) and dormant (cyst) forms of the parasite.
Research confirms that hexamidine diisethionate is effective against the trophozoite stage of Acanthamoeba. nih.govscispace.com In vitro studies have reported that the minimum amebicidal concentration (the lowest concentration that kills the trophozoites) ranges from 7.5 µg/mL to 31.3 µg/mL. nih.gov One study investigating its effects on Acanthamoeba castellanii trophozoites demonstrated a significant cytotoxic effect. arvojournals.org It is suggested that the amoebicidal activity may be related to its ability to bind to the plasma membrane of the amoeba. nih.gov
The cyst form of Acanthamoeba is notoriously difficult to eradicate. Hexamidine diisethionate has demonstrated cysticidal activity, although generally at higher concentrations than those required for trophozoites. nih.gov Reports indicate cysticidal activity at concentrations of 222 µg/mL and 250 µg/mL. nih.gov However, some research suggests that while it can have an effect, other agents might be more effective against the cysts of certain strains. arvojournals.orgnih.gov For instance, in one study, cysts of Acanthamoeba castellanii treated with hexamidine diisethionate were still able to excyst (revert to the trophozoite form). arvojournals.org Another study noted that while effective against trophozoites, its efficacy against the dormant cyst forms was also significant. ucl.ac.uk
Historically, hexamidine was originally developed for its trypanocidal activity, meaning its ability to kill trypanosomes, which are protozoan parasites that cause diseases like sleeping sickness and Chagas disease. nih.govscispace.comresearchgate.net The dihydrochloride (B599025) salt of hexamidine was identified as a potent trypanocidal agent. scispace.comucl.ac.uk This foundational research into its antiprotozoal capabilities paved the way for its later investigation against other protozoa like Acanthamoeba. scispace.comsante.fr
Acanthamoeba species (e.g., A. polyphaga)
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Research Settings
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. sante.fr These values are crucial for understanding the potency of an antimicrobial compound. Hexamidine diisethionate has been the subject of numerous studies to determine its MIC and MBC against a wide array of bacteria and fungi.
In one comprehensive study, the MIC of hexamidine diisethionate was determined for several microorganisms in suspension tests. The results highlighted its broad-spectrum activity. aideco.org
Below is an interactive table summarizing the Minimum Inhibitory Concentration (MIC) of Hexamidine Diisethionate against various microorganisms as reported in research literature.
| Microorganism | Strain | MIC (ppm) | Reference |
| Aspergillus brasiliensis | - | 1 | aideco.org |
| Pseudomonas aeruginosa | - | 1000 | aideco.org |
| Staphylococcus aureus | - | 2 | aideco.org |
| Candida albicans | - | 8 | aideco.org |
| Escherichia coli | - | 63 | aideco.org |
Note: The data in this table is based on available research and may vary depending on the specific strain and testing methodology used.
Anti-Biofilm Formation and Eradication Research
Hexamidine diisethionate has demonstrated notable efficacy in both preventing the formation of microbial biofilms and in the eradication of established ones. Research highlights its role as an agent capable of disrupting the complex, structured communities of microorganisms, which are notoriously resistant to conventional antimicrobial agents.
In vivo and ex vivo studies have explored its application in managing biofilms on skin surfaces. Research into scalp conditions identified that antimicrobial agents, including Hexamidine diisethionate, can effectively disturb the formation of biofilms composed of microorganisms such as Malassezia, Cutibacterium acnes, and Staphylococcus aureus. mdpi.comresearchgate.net In one study, a hair tonic containing 0.1% Hexamidine diisethionate was administered to subjects over a two-week period. researchgate.netnih.gov The results showed a significant decrease in the stained red area (sRA) on the scalp, which is an indicator of biofilm presence. nih.gov This suggests that Hexamidine diisethionate can disrupt the accumulation and formation of biofilms on the scalp, contributing to the maintenance of a healthy scalp microbiome. mdpi.comresearchgate.net
In vitro investigations provide more specific data on the compound's efficacy against biofilms of various pathogens. One study evaluated the antiseptic activity of several ophthalmic formulations and found that a solution containing 0.1% Hexamidine diisethionate could inhibit the growth of Staphylococcus aureus for up to 24 hours, even at a 1:32 dilution. europeanreview.org A combination product with 0.05% Hexamidine diisethionate and 0.0001% polyhexanide hydrochloride was also effective at inhibiting bacterial growth for 24 hours at the same dilution. europeanreview.org However, the efficacy can be species-dependent. For instance, while this combination is effective against S. aureus, Staphylococcus epidermidis, and Candida species, it reportedly fails to kill Pseudomonas aeruginosa isolates within 30 minutes of exposure, requiring up to 24 hours to achieve eradication. europeanreview.orgresearchgate.net
The compound's activity extends to fungal biofilms. A 0.05% solution of Hexamidine diisethionate has been shown to possess in vitro antimycotic activity against several Candida species, including C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, and C. krusei. mdpi.com In growth curve studies, a formulation with 0.05% Hexamidine diisethionate and polyhexanide hydrochloride diluted 1:8 was able to inhibit the growth of C. albicans for 18 hours. europeanreview.org
The following tables summarize the research findings on the anti-biofilm activity of Hexamidine diisethionate from various studies.
Table 1: In Vitro Efficacy of Hexamidine Diisethionate Formulations on Microbial Growth
| Formulation | Microorganism | Concentration/Dilution | Observed Effect | Source |
|---|---|---|---|---|
| Hexamidine diisethionate 0.1% | Staphylococcus aureus | 1:32 | Inhibited growth for 24 hours | europeanreview.org |
| Hexamidine diisethionate 0.05% / Polyhexanide hydrochloride 0.0001% | Staphylococcus aureus | 1:32 | Inhibited growth for 24 hours | europeanreview.org |
| Hexamidine diisethionate 0.05% / Polyhexanide hydrochloride 0.0001% | Pseudomonas aeruginosa | Not specified | Failed to kill isolates after 30 mins; required 24 hrs for eradication | europeanreview.org |
Table 2: In Vivo Efficacy of Hexamidine Diisethionate on Scalp Biofilm
| Formulation | Application | Duration | Observed Effect | Source |
|---|
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Hexamidine diisethionate |
| Aluminum chloride |
| Biosecur |
| Cetrimide (B107326) |
| Chlorhexidine (B1668724) |
| Chlorhexidine digluconate |
| Climbazole |
| Clotrimazole |
| Cutibacterium acnes |
| Erythrosine |
| Gluconolactone |
| Glycerol monolaurate |
| Hypochlorous acid |
| Povidone-iodine |
| Polyhexamethylene biguanide (B1667054) |
| Polyhexanide hydrochloride |
Resistance Mechanisms and Antimicrobial Stewardship Research
Microbial Adaptation and Resistance Development in Laboratory Settings
The development of microbial resistance to antiseptics is a complex process that can be studied in laboratory settings to understand the underlying mechanisms. One common method to induce resistance is through serial passage, where microorganisms are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent. While specific studies on the development of resistance to hexamidine (B1206778) diisethionate through this method are not extensively documented in publicly available research, the principles of antiseptic resistance development observed with other cationic antiseptics, such as chlorhexidine (B1668724), provide a valuable research framework.
In these laboratory models, bacteria that survive exposure to sub-inhibitory concentrations of an antiseptic are subcultured into a fresh medium containing the antiseptic. emerypharma.com This process is repeated over multiple generations. emerypharma.com This sustained selective pressure can lead to the selection of mutants with reduced susceptibility to the antiseptic agent. nih.gov Research on other antiseptics has shown that this can result in significant increases in the minimum inhibitory concentration (MIC) of the agent required to inhibit microbial growth. mdpi.com
For instance, studies on chlorhexidine have demonstrated that repeated exposure can lead to the selection of oral bacteria with two- to four-fold increased MICs toward chlorhexidine. mdpi.com The mechanisms behind this adaptation often involve changes in the bacterial cell envelope, which reduce the uptake or increase the efflux of the antiseptic agent. nih.gov Given the chemical similarities and proposed mechanisms of action, it is plausible that similar adaptive responses could be observed with hexamidine diisethionate, though further research is required to confirm this.
Table 1: Representative Data on Resistance Development to Cationic Antiseptics in Laboratory Settings
| Antiseptic Agent | Microorganism | Method of Induction | Fold Increase in MIC | Reference |
| Chlorhexidine | Streptococcus oralis | Serial Passage (10 days) | 2 to 4-fold | mdpi.com |
| Chlorhexidine | Granulicatella adiacens | Serial Passage (10 days) | 2 to 4-fold | mdpi.com |
| Ceragenin CSA-13 | Pseudomonas aeruginosa | Serial Passage (30 passages) | Modest and steady increase | nih.gov |
| Ceragenin CSA-13 | Staphylococcus aureus | Serial Passage (30 passages) | No significant resistance | nih.gov |
Note: This table includes data for other cationic antiseptics to illustrate the concept of resistance development in laboratory settings, as specific data for Hexamidine diisethionate is limited.
Cross-Resistance Patterns with Other Antimicrobial Agents in Research
A significant concern with the development of resistance to one antimicrobial agent is the potential for cross-resistance to other, often unrelated, antimicrobials. This phenomenon occurs when the mechanism that confers resistance to one agent also provides resistance to another. Research has extensively documented cross-resistance between the cationic antiseptic chlorhexidine and various antibiotics. nih.govnih.govresearchgate.net
Studies have shown that exposure of Staphylococcus aureus to sub-lethal doses of chlorhexidine can lead to the development of cross-resistance to at least one antibiotic. nih.gov Similarly, repeated exposure of supragingival plaque samples to sub-inhibitory concentrations of chlorhexidine has been shown to decrease the susceptibility of the surviving bacteria to antibiotics such as erythromycin (B1671065) and clindamycin. mdpi.com
The mechanisms underlying this cross-resistance are often multifactorial and can include:
Upregulation of Efflux Pumps: These are membrane proteins that can actively transport a wide range of substrates, including both antiseptics and antibiotics, out of the bacterial cell. nih.govresearchgate.net
Changes in Cell Membrane Permeability: Alterations to the bacterial cell wall or membrane can restrict the entry of various antimicrobial compounds. nih.govresearchgate.net
Given that hexamidine diisethionate shares a cationic nature and likely a similar mode of action with chlorhexidine, targeting the bacterial cell membrane, there is a theoretical basis for potential cross-resistance with certain antibiotics. However, dedicated research into the cross-resistance patterns specifically associated with hexamidine diisethionate is necessary to fully understand this risk.
Strategies for Mitigating Resistance Development in Research Models
To combat the threat of antimicrobial resistance, researchers are exploring various strategies to mitigate its development. In the context of research models, these strategies can provide insights into how to preserve the efficacy of valuable antiseptics like hexamidine diisethionate.
One primary strategy is the use of combination therapy . The synergistic use of an antiseptic with another antimicrobial agent can enhance efficacy and potentially reduce the likelihood of resistance emerging. mdpi.com For example, the combination of chlorhexidine and cetrimide (B107326) has been shown to have synergistic inhibitory effects on the growth of Pseudomonas aeruginosa. mdpi.com Research into combinations of hexamidine diisethionate with other agents could yield similar benefits.
Another approach is the development of resistance-resistant antiseptics . This involves designing molecules that are less susceptible to known resistance mechanisms. While this is a long-term goal, it represents an active area of research.
Furthermore, optimizing usage protocols even in laboratory settings can be a crucial preventative measure. This includes using appropriate concentrations and exposure times to ensure complete eradication of the target microorganisms, thereby minimizing the selection of resistant subpopulations.
Finally, understanding the genetic basis of resistance is key to developing targeted interventions. By identifying the genes and pathways involved in resistance to hexamidine diisethionate, it may be possible to develop inhibitors that block these mechanisms.
Role in Antiseptic Prophylaxis Research in the Context of Antibiotic Resistance
The rise of antibiotic resistance has necessitated a re-evaluation of infection prevention strategies, with a renewed interest in the use of antiseptics for prophylaxis. journalsmededu.plnih.gov Hexamidine diisethionate is being investigated as a viable alternative to antibiotics for preoperative prophylaxis, particularly in ophthalmology. nih.govbibliotekanauki.pl
Topical formulations containing antiseptics like hexamidine diisethionate can help address the growing issue of antibiotic resistance. nih.gov Studies have shown that ophthalmic solutions containing hexamidine diisethionate effectively reduce the bacterial load on the ocular surface. nih.govbibliotekanauki.pl This is particularly important in procedures like cataract surgery and intravitreal injections, where the prevention of infection is paramount. journalsmededu.plbibliotekanauki.pl
Research has demonstrated the in vitro efficacy of hexamidine diisethionate against a range of multidrug-resistant bacteria, further supporting its role in antiseptic prophylaxis. bibliotekanauki.pl An in vivo study evaluating the use of eye drops containing 0.05% hexamidine diisethionate for three days following intravitreal injections showed a disinfecting effect comparable to 0.6% iodopovidone, with better tolerability. bibliotekanauki.pl
The use of antiseptics like hexamidine diisethionate for prophylaxis can help to reduce the selective pressure that drives the development of antibiotic resistance, contributing to antimicrobial stewardship efforts. journalsmededu.plnih.gov
Synergistic and Antagonistic Interactions in Research Formulations
Synergistic Effects with Other Antimicrobial Agents in Vitro
The combination of Hexamidine (B1206778) diisethionate and Polyhexamethylene Biguanide (B1667054) (PHMB) has been shown to exhibit a synergistic effect, particularly against Acanthamoeba species, which can cause a severe eye infection known as Acanthamoeba keratitis. eyewiki.orgmdpi.comarvojournals.org In vitro studies have demonstrated that the combination of these two agents is more potent at destroying Acanthamoeba than when either drug is used alone. mdpi.comarvojournals.org
One study reported a synergistic effect with a fractional inhibitory concentration (FIC) of 0.06 against A. polyphaga. arvojournals.org The minimum inhibitory concentration (MIC) for PHMB was found to be 14.6 µM, while for Hexamidine diisethionate it was 555 µM. researchgate.net This synergistic relationship is significant for the development of more effective treatments for Acanthamoeba keratitis. mdpi.com An ophthalmic formulation containing Hexamidine diisethionate 0.05%, PHMB 0.0001%, and Edetate disodium (B8443419) (EDTA) 0.01% has been evaluated for its antimicrobial efficacy on the ocular surface. nih.gov
**Hexamidine diisethionate and PHMB In Vitro Efficacy against *A. polyphaga***
| Agent | Minimum Inhibitory Concentration (MIC) | Fractional Inhibitory Concentration (FIC) Index |
|---|---|---|
| Hexamidine diisethionate | 555 µM | 0.06 (in combination) |
| Polyhexamethylene Biguanide (PHMB) | 14.6 µM | 0.06 (in combination) |
Miltefosine (B1683995), an alkylphosphocholine compound, has also been studied in combination with Hexamidine diisethionate. Research indicates that while miltefosine itself has anti-amoebal activity, its efficacy can be influenced by the presence of other agents. In one in vivo study, the combination of PHMB and Hexamidine diisethionate was found to be more effective than miltefosine alone for treating Acanthamoeba keratitis in a rat model. mdpi.comarvojournals.org However, other research suggests that a combination of miltefosine and PHMB can be highly effective. mdpi.com
In vitro studies have determined the MIC of miltefosine against A. polyphaga to be 27.4 µM. arvojournals.org While some studies suggest miltefosine has poor cysticidal activities, others have found it effective in combination therapies. bohrium.comresearchgate.net For instance, a miltefosine-polyhexamethylene biguanide combination has shown high anti-acanthamoebal activity. researchgate.net
Disodium Edetate (EDTA) is a chelating agent that can disrupt the integrity of bacterial cell walls, particularly in Gram-negative bacteria, by binding to metal ions. nih.govresearchgate.net An ophthalmic solution containing a combination of Hexamidine diisethionate 0.05%, PHMB 0.0001%, and EDTA 0.01% has been shown to be effective in reducing the bacterial load on the ocular surface. nih.gov This suggests a synergistic or additive effect of the components in this formulation. The combination of these three antiseptics may also help in preventing the development of resistance to a single antimicrobial agent. nih.gov
Hexamidine diisethionate has demonstrated activity against Candida species. researchgate.netnih.govresearchgate.net Research has shown that combining Hexamidine diisethionate with other antifungal agents, such as Fluconazole (B54011) (FLZ), can result in a synergistic effect. researchgate.netnih.govresearchgate.net This combination has been reported to not only enhance antifungal activity but also to broaden the spectrum of activity. nih.govresearchgate.net The synergistic effect of Hexamidine diisethionate with azole antifungals like fluconazole is a promising area of research for combating fungal resistance. nih.govmdpi.com
Chlorhexidine (B1668724) is another biguanide antiseptic frequently used in combination therapies for Acanthamoeba keratitis. eyewiki.orgnih.gov While direct in vitro studies focusing solely on the synergistic interaction between Hexamidine diisethionate and Chlorhexidine are not extensively detailed in the provided results, the common practice of using diamidines (like Hexamidine) and biguanides (like Chlorhexidine) in combination suggests a clinical benefit. nih.gov One study noted that chlorhexidine was the most effective single agent against Acanthamoeba trophozoites and cysts. bohrium.com
In the field of cosmetic preservation, Hexamidine diisethionate is often combined with alkanediols, such as pentylene glycol, to boost its antimicrobial efficacy. aideco.orgulprospector.comdkshdiscover.com This synergistic blend allows for lower concentrations of Hexamidine diisethionate to be used while still achieving complete protection of the formulation. aideco.orgulprospector.comdkshdiscover.comgoogle.com Pentylene glycol acts as a "booster" by helping to disrupt the cell membranes of microbes, which facilitates the entry of other antimicrobial agents. turkchem.net A patented synergistic blend of pentylene glycol and Hexamidine diisethionate is noted for its broad-spectrum antimicrobial activity and its moisturizing properties. ulprospector.comdkshdiscover.comulprospector.com
Hexamidine diisethionate and Pentylene Glycol in Cosmetic Formulations
| Combination | Effect | Application |
|---|---|---|
| Hexamidine diisethionate + Pentylene Glycol | Synergistic antimicrobial effect, allows for lower preservative concentration. | Cosmetic preservation, products for sensitive skin. aideco.orgulprospector.comdkshdiscover.com |
Investigating Combined Preparations and Their Efficacy Profiles in Research Models
Research into the efficacy of hexamidine diisethionate has extended to its use in combination with other active compounds, aiming to broaden its spectrum of activity or enhance its performance against specific microorganisms. These investigations, primarily conducted in in vitro models, have explored both synergistic and, to a lesser extent, antagonistic interactions.
A notable area of this research is in ophthalmic preparations. An ophthalmic solution, referred to in studies as Keratosept®, combines 0.05% hexamidine diisethionate with 0.0001% polyhexamethylene biguanide (PHMB) and 0.01% edetate disodium (EDTA). unifi.itnih.gov The rationale behind this combination is to leverage the antiseptic properties of each component to potentially prevent resistance to a single agent. nih.gov HD and PHMB are cationic agents that interact with the negatively charged phospholipids (B1166683) in bacterial cell membranes, while EDTA is a chelating agent that disrupts the integrity of Gram-negative bacteria by binding to divalent cations in the lipopolysaccharide layer. nih.gov
In vitro studies of this combination formulation have demonstrated significant antimicrobial activity against a range of pathogens. One study found that the solution, which also contained dexpanthenol (B1670349) and polyvinyl alcohol, produced an average logarithmic reduction of the bacterial load of 2.14 ± 0.35 within six hours of exposure. unifi.itnih.gov Furthermore, when tested using a disc diffusion method, the solution created an inhibition zone against all tested microbial strains except for Pseudomonas aeruginosa. nih.gov
Another investigation into this combined ophthalmic solution confirmed its efficacy against Staphylococcus aureus, Staphylococcus epidermidis, and various Candida species, showing no growth of these organisms after a one-minute incubation. nih.gov However, the same study noted a reduced efficacy against Pseudomonas isolates, which required a 24-hour exposure for eradication. nih.gov The combination of these antiseptics has been shown to effectively reduce the bacterial load on the ocular surface in research models. nih.govresearchgate.net
The synergistic potential of hexamidine diisethionate has also been explored in the context of antifungal treatments. Research has indicated that combining hexamidine diisethionate with the antifungal drug fluconazole can result in a synergistic effect, enhancing the broad-spectrum antifungal activity. researchgate.netnih.gov This is particularly relevant in the effort to overcome fungal resistance. researchgate.netnih.gov
In the field of dermatology, a combination formulation for the management of mild-to-moderate acne has been studied. This product, identified as APDDR-0901, contains 0.05% hexamidine diisethionate, 0.03% retinol (B82714), and 0.7% rose extract. nih.govresearchgate.netresearchgate.net A comparative study demonstrated that this combination provided a significant improvement in acne lesions. nih.govresearchgate.net The inclusion of hexamidine diisethionate is based on its known antibacterial activity. nih.govresearchgate.net Further research has suggested that the combination of hexamidine with retinol has a synergistic effect in improving acne, controlling sebum, and addressing skin pigmentation. google.com
The following tables summarize the findings from these research models.
Interactive Data Table: Efficacy of Hexamidine Diisethionate in an Ophthalmic Combination Formulation (Keratosept®)
| Microorganism | Efficacy Finding | Source |
| Staphylococcus aureus (ATCC 43300 and clinical isolate) | No growth after 1-minute incubation. | nih.gov |
| Staphylococcus epidermidis (clinical isolate) | No growth after 1-minute incubation. | nih.gov |
| Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei) | No growth after 1-minute incubation. | nih.govresearchgate.net |
| Pseudomonas aeruginosa (ATCC 27853 and clinical isolate) | Required 24 hours for eradication; failed to be killed after 30 minutes of exposure. | nih.gov |
| Various bacterial strains (including MRSA, S. pneumoniae, S. pyogenes, S. mitis) | Average logarithmic reduction of 2.14 ± 0.35 in bacterial load within 6 hours. Inhibition zone observed for all but P. aeruginosa. | unifi.itnih.gov |
| Microbial flora of healthy ocular surface | A ≥ 1 log reduction of the microbial load was observed in 76.9% of study eyes. | researchgate.net |
Interactive Data Table: Efficacy of Hexamidine Diisethionate in a Dermatological Combination Formulation for Acne
| Formulation | Research Model | Efficacy Finding | Source |
| 0.05% Hexamidine Diisethionate, 0.03% Retinol, 0.7% Rose Extract (APDDR-0901) | 12-week, multicenter, double-blinded study with 97 patients with mild-to-moderate acne. | Showed significant improvements in lesion count and acne grade. | nih.govresearchgate.net |
| Hexamidine and Retinol | Comparative test on subjects with acne. | The combination provided the highest decrease in the number of acne lesions, approximately 2-3 times more effective than either component alone. | google.com |
Synthesis, Derivatization, and Characterization for Research Purposes
Chemical Synthesis Pathways and Methodological Advancements
Synthesis of Alkyl Diphenyl Ether Intermediates
The foundational step in synthesizing hexamidine (B1206778) is the formation of a 1,6-bis(4-cyanophenoxy)hexane intermediate, which is an alkyl diphenyl ether. This is typically achieved through a Williamson ether synthesis. smolecule.com The process involves the reaction of 4-hydroxybenzonitrile (B152051) with 1,6-dibromohexane (B150918). smolecule.comgoogle.com
A described method involves dissolving sodium hydroxide (B78521) in water, to which an ethanolic solution of 4-hydroxybenzonitrile is added at a controlled temperature of 30°C. google.com Following this, 1,6-dibromohexane is introduced, and the mixture is heated to reflux for several hours. google.com The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 4-hydroxybenzonitrile in the basic medium, attacks the electrophilic carbon atoms of 1,6-dibromohexane, displacing the bromide ions and forming the ether linkages at both ends of the hexane (B92381) chain. smolecule.com After cooling, the resulting white powdered intermediate is isolated through filtration. google.com The regioselectivity of this O-alkylation is crucial for obtaining the desired diphenyl ether product. researchgate.net
Synthesis of Hexamidine Base
The next stage is the conversion of the nitrile groups (-CN) on the 1,6-bis(4-cyanophenoxy)hexane intermediate into amidine groups (-C(NH)NH2). This transformation is accomplished through a Pinner reaction.
The process involves suspending the alkyl diphenyl ether intermediate in a solvent like dehydrated alcohol and cooling the mixture. google.com Anhydrous hydrogen chloride (HCl) gas is then passed through the solution while maintaining a low temperature (e.g., 5-10°C). google.com This forms an imidoyl chloride intermediate. After the initial reaction, a solvent such as chloroform (B151607) is added, and the reaction is allowed to proceed for an extended period (e.g., 72 hours) at room temperature. google.com
Following the formation of the imidate salt, the reaction mixture is treated with ammonia (B1221849) in ethanol. The solution is cooled, and ammonia gas is introduced until the system reaches a constant weight. google.com The reaction is then stirred at room temperature before being heated to reflux. This step converts the imidate intermediate into the final hexamidine base. google.com
Conversion to Hexamidine Diisethionate Salt
The final step is the formation of the diisethionate salt. The hexamidine base is reacted with isethionic acid (2-hydroxyethanesulfonic acid). smolecule.comgoogle.com After the synthesis of the hexamidine base, the solvent is removed under reduced pressure. The residue is then treated with isethionic acid and heated until it dissolves completely. google.com
Upon cooling, the hexamidine diisethionate salt crystallizes, often as white needles. google.com This product is then isolated by suction filtration, washed, and dried. google.com This acid-base reaction results in a stable, water-soluble salt form suitable for various applications. smolecule.com
Preparation and Characterization of Hexamidine Salts and Derivatives
For research and formulation development, understanding the physicochemical properties of different hexamidine salts is crucial. Hexamidine dihydrochloride (B599025) has been prepared and characterized as a key comparative agent to the more commonly used diisethionate salt.
Hexamidine Dihydrochloride (HEX H) as a Comparative Agent
Hexamidine was first synthesized as a dihydrochloride salt (HEX H). scispace.com This salt has been prepared in modern studies for comparative analysis against hexamidine diisethionate (HEX D). researchgate.netnih.gov The preparation of HEX H from HEX D is achieved through a straightforward acid addition reaction. nih.govucl.ac.uk In a typical laboratory procedure, HEX D is dissolved in a heated solution of 1 M hydrochloric acid. ucl.ac.uk The mixture is then cooled, allowing for the recrystallization of the hexamidine dihydrochloride product, which is subsequently isolated by vacuum filtration and dried. ucl.ac.uk
The rationale for preparing HEX H is to compare its physicochemical properties to HEX D, as these properties can influence its behavior in various applications. researchgate.net Characterization of both salts has been conducted using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netnih.govlookchem.com
Comparative analysis reveals distinct differences between the two salts. For instance, HEX H has a lower molecular weight but a significantly higher melting point than HEX D. researchgate.netlookchem.com These differences in fundamental properties are important for research into formulation design.
Table 1: Physicochemical Properties of Hexamidine Diisethionate (HEX D) and Hexamidine Dihydrochloride (HEX H)
| Property | Hexamidine Diisethionate (HEX D) | Hexamidine Dihydrochloride (HEX H) |
|---|---|---|
| Molecular Weight | 606.7 g/mol researchgate.net | 427.4 g/mol researchgate.net |
| Melting Point | 225°C nih.gov | 266°C nih.gov |
| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 researchgate.net | -0.70 ± 0.02 researchgate.net |
| pH in Aqueous Solution | 6.3 - 6.4 researchgate.net | 6.0 researchgate.net |
Data sourced from Parisi et al., 2015. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,6-bis(4-cyanophenoxy)hexane |
| 1,6-dibromohexane |
| 4-hydroxybenzonitrile |
| Ammonia |
| Chloroform |
| Ethanol |
| Hexamidine |
| Hexamidine diisethionate |
| Hexamidine dihydrochloride |
| Hydrochloric acid |
| Hydrogen chloride |
| Isethionic acid (2-hydroxyethanesulfonic acid) |
Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural confirmation of Hexamidine diisethionate and its derivatives in research settings is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the molecular structure, ensuring the correct constitution and connectivity of the atoms within the hexamidine cation and confirming the presence of the isethionate counter-ions. ucl.ac.uk
In a comprehensive characterization study, the structures of Hexamidine diisethionate (HEX D) and its synthesized dihydrochloride salt (HEX H) were confirmed using NMR spectroscopy. ucl.ac.ukresearchgate.net The spectra for these analyses were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz NMR spectrometer. ucl.ac.uk The resulting spectra provide a detailed map of the chemical environments of the hydrogen and carbon atoms, which serves as a fingerprint for the compound's identity and purity. ucl.ac.ukmdpi.com NMR is a cornerstone technique in the synthesis and characterization process, providing unambiguous structural evidence essential for further research and development. ucl.ac.ukresearchgate.netmdpi.com
Table 1: NMR Spectroscopy Parameters for Hexamidine Diisethionate Characterization
| Parameter | Specification | Source |
|---|---|---|
| Technique | ¹H NMR, ¹³C NMR | ucl.ac.uk |
| Spectrometer | Bruker Avance 400 MHz | ucl.ac.uk |
| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) | ucl.ac.uk |
| Purpose | Structural confirmation of starting material and reaction products | ucl.ac.uk |
Thermal Analysis Techniques for Polymorphism and Phase Transitions
Thermal analysis techniques are indispensable for investigating the solid-state properties of Hexamidine diisethionate, particularly its polymorphism and phase transitions. researchgate.netacs.orgworktribe.com The compound is known to exhibit a complex polymorphic system, including multiple anhydrous and hydrated crystalline forms. acs.orgworktribe.comresearchgate.net Understanding these forms is critical as different polymorphs can possess distinct physicochemical properties. Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize these phenomena. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry (DSC) is a key technique used to measure the heat flow associated with thermal transitions in Hexamidine diisethionate. DSC analyses have revealed that the compound does not simply melt but undergoes complex phase transitions. researchgate.net For Hexamidine diisethionate, DSC thermograms show two significant endothermic events. researchgate.net The first event, with an onset temperature of approximately 176.6°C, is not a melt but a phase transition from a low-temperature form to a stable high-temperature crystal form. researchgate.net The second event corresponds to the melting point of this high-temperature form, which occurs at approximately 225°C. researchgate.netresearchgate.netsmolecule.com
This behavior is indicative of the compound's polymorphic nature. researchgate.net For comparison, the dihydrochloride salt of hexamidine (HEX H) exhibits a different thermal profile, with a single, higher melting point of around 266°C. researchgate.netscispace.com These studies are typically conducted under an inert nitrogen atmosphere with a controlled heating ramp, such as 10°C/min.
Table 2: DSC Thermal Events for Hexamidine Diisethionate (HEX D)
| Thermal Event | Onset Temperature (°C) | Melting Point (°C) | Interpretation | Source |
|---|---|---|---|---|
| Event 1 | 176.62 | - | Phase transition (Low-temp form to High-temp form) | researchgate.net |
| Event 2 | - | 224.9 - 225 | Melting of the stable high-temperature polymorph | researchgate.netresearchgate.netsmolecule.com |
Thermogravimetric Analysis (TGA) Studies
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of Hexamidine diisethionate by measuring changes in mass as a function of temperature. TGA studies show that Hexamidine diisethionate is thermally stable up to high temperatures. researchgate.netsmolecule.com Significant degradation and mass loss begin to occur at temperatures between 300°C and 375°C. researchgate.net By 400°C, only about 12% of the initial sample weight remains. researchgate.net These analyses are generally performed using a heating ramp of 10°C/min under a nitrogen atmosphere to prevent oxidative degradation. The TGA data complements DSC findings by confirming that the endothermic events observed at lower temperatures in DSC are related to phase transitions and melting, rather than decomposition. researchgate.net
Powder X-Ray Diffraction for Crystalline Forms and Polymorphism
Powder X-Ray Diffraction (PXRD) is a powerful and definitive technique for studying the complex solid-state chemistry of Hexamidine diisethionate. acs.orgworktribe.com Research has shown that the compound possesses a remarkably intricate polymorphic system, which has been extensively characterized by PXRD, often as a function of temperature (variable-temperature PXRD). acs.orgworktribe.comresearchgate.net
Studies have identified a dimorphic dihydrate as well as ten distinct anhydrous polymorphic forms of Hexamidine diisethionate. acs.orgworktribe.comresearchgate.net This system exhibits a rare case of sequential and reversible polymorphic transformations upon heating. acs.orgworktribe.com While some of these phase transitions involve significant structural rearrangements, others are more subtle and are detected only by slight shifts in the PXRD reflection positions with changing temperature. acs.orgworktribe.comresearchgate.net This makes Hexamidine diisethionate a model compound for investigating complex polymorphic interconversions in the solid state. acs.orgresearchgate.net
Investigation of Impurities and Related Substances
The investigation and control of impurities are crucial aspects of the chemical characterization of Hexamidine diisethionate for research and commercial applications. Analyses are conducted to detect and quantify potential metallic and organic impurities. cir-safety.org In some analyses, metal impurities such as copper, nickel, zinc, and others were found to be below 1.9 mg/kg, with most being under 0.1 mg/kg. cir-safety.org
Trace levels of organic impurities have also been reported in some samples of Hexamidine diisethionate. cir-safety.org Concerns have been noted regarding the potential presence of 1,4-dioxane, and purification procedures are stressed to remove such impurities. cir-safety.orgnih.gov
Table 3: Examples of Trace Organic Impurities Detected in Hexamidine Diisethionate Samples
| Impurity | Concentration Range (mg/kg) | Source |
|---|---|---|
| 1,4-Dioxane | < 1 - 3 | cir-safety.org |
| Chloroform | < 0.1 - 0.2 | cir-safety.org |
| Dichloromethane | < 0.1 - 0.3 | cir-safety.org |
| Trichloroethene | < 0.1 | cir-safety.org |
Furthermore, several specific process-related impurities and degradation products are monitored. Reference standards for these related substances, often designated as pharmacopeial impurities, are used for their identification and quantification during quality control. pharmaffiliates.comvenkatasailifesciences.com These include substances such as Hexamidine EP Impurity A, B, C, and D. venkatasailifesciences.com
Analytical Method Development and Validation for Research Applications
The development and validation of robust analytical methods are essential for the accurate quantification of Hexamidine diisethionate in research and formulation studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.netscispace.comekb.eg
New HPLC methods have been developed and validated specifically for Hexamidine diisethionate and its salts. researchgate.netscispace.com One such method utilizes a reversed-phase C8 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% v/v trifluoroacetic acid, with detection at 261 nm. These methods are designed to be simple, reliable, and quantitative for determining the concentration of Hexamidine diisethionate, sometimes in the presence of other compounds like chlorhexidine (B1668724). ekb.egresearchgate.net
Validation of these analytical methods involves demonstrating their linearity, accuracy, precision, and sensitivity. For instance, a developed HPLC method showed linearity over a concentration range of 0.10 to 25.00 µg/mL for pure Hexamidine diisethionate, with a low limit of detection of 0.023 µg/mL. ekb.egresearchgate.net Such validated methods are crucial for a variety of research applications, including solubility and stability studies, and for quantifying the compound in different formulations. researchgate.net
Table 4: Example Parameters of a Validated HPLC Method for Hexamidine Diisethionate (HEX)
| Parameter | Specification | Source |
|---|---|---|
| Column | Luna® 5 μm C8 (150 × 4.60 mm) | |
| Mobile Phase | 75% HPLC grade water (0.1% TFA) and 25% HPLC grade acetonitrile | |
| Flow Rate | 0.7 mL/min | |
| Column Temperature | 35 °C | |
| UV Detection | 261 nm | |
| Linearity Range | 0.10 to 25.00 µg/mL | ekb.egresearchgate.net |
| Limit of Detection | 0.023 µg/mL | ekb.egresearchgate.net |
| Recovery | 100.43 % ± 1.70 | ekb.eg |
Table of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Hexamidine diisethionate | HEX D |
| Hexamidine dihydrochloride | HEX H |
| 1,4-Dioxane | - |
| Chloroform | - |
| Dichloromethane | - |
| Trichloroethene | - |
| Hexamidine EP Impurity A | - |
| Hexamidine EP Impurity B | - |
| Hexamidine EP Impurity C | - |
| Hexamidine EP Impurity D | - |
| Chlorhexidine | - |
| Acetonitrile | - |
| Trifluoroacetic acid | TFA |
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantification and purity assessment of hexamidine diisethionate. researchgate.net Several HPLC methods have been developed and validated for this purpose. researchgate.netnih.gov A common approach involves using a reversed-phase column, such as a Luna® 5 μm C8 column, with a mobile phase consisting of a mixture of HPLC grade water (often containing 0.1% v/v trifluoroacetic acid) and acetonitrile. For instance, a mobile phase composition of 75% acidified water and 25% acetonitrile has been successfully used.
The detection of hexamidine diisethionate is typically carried out using a UV detector set at a specific wavelength. A wavelength of 261 nm has been reported to be effective for both hexamidine diisethionate and its dihydrochloride salt. The flow rate is generally maintained around 0.7 mL/min, and the column temperature is often set at 35 °C. Under these conditions, HPLC analysis can confirm the purity of hexamidine diisethionate salts. researchgate.netnih.gov Linearity of the method has been demonstrated over a concentration range of 0.10 to 25.00 µg/ml, with a limit of detection of 0.023 µg/ml. researchgate.netekb.eg This allows for the accurate quantification of the compound in various formulations.
The table below summarizes typical HPLC parameters used for the analysis of Hexamidine Diisethionate.
| Parameter | Value |
| Column | Luna® 5 μm C8 150 × 4.60 mm |
| Mobile Phase | 75% HPLC grade water (0.1% v/v trifluoroacetic acid) and 25% HPLC grade acetonitrile |
| Detector Wavelength | 261 nm |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 35 °C |
This data is compiled from a study by Parisi et al. (2015).
Mass Spectrometry (MS) for Identification and Quantification in Complex Matrices
Mass spectrometry (MS) serves as a powerful tool for the identification and quantification of hexamidine diisethionate, especially within complex matrices. When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of selectivity and sensitivity, enabling the detection of the compound at low concentrations. This is particularly valuable in the analysis of biological samples or intricate cosmetic and pharmaceutical formulations where other components might interfere with the analysis. The mass spectrometer identifies hexamidine diisethionate based on its specific mass-to-charge ratio (m/z), providing unambiguous confirmation of its presence. This technique is crucial for quality control and regulatory compliance in the cosmetic and pharmaceutical industries.
UV-Visible Spectroscopy for Concentration Monitoring
UV-Visible spectroscopy is a straightforward and effective method for monitoring the concentration of hexamidine diisethionate in solutions. The compound exhibits a characteristic UV absorption spectrum, and the wavelength of maximum absorbance (λmax) is used for quantitative analysis. ucl.ac.uk A UV scan of a solution of hexamidine diisethionate in HPLC grade water typically shows a λmax around 261-263 nm. ucl.ac.ukaideco.org By creating a calibration curve of absorbance versus concentration, the concentration of unknown samples can be readily determined using the Beer-Lambert law. valenciacollege.edu This technique is particularly useful for routine concentration checks and for monitoring the stability of the compound in different formulations over time.
Stability Studies in Research Formulations and Solvents
Understanding the stability of hexamidine diisethionate in various research formulations and solvents is critical for developing effective and reliable products. researchgate.netnih.gov Stability studies are conducted to assess the degradation of the compound over time under different storage conditions. ucl.ac.uk
Short-term stability studies have been conducted in a range of solvents at 32 ± 1°C. ucl.ac.uk In one study, the stability of hexamidine diisethionate was evaluated over 120 hours in solvents such as water, phosphate-buffered saline (PBS), propylene (B89431) glycol (PG), polyethylene (B3416737) glycol 200 (PEG 200), and glycerol. ucl.ac.uk The results indicated that while the compound was relatively stable in most of these solvents, some degradation was observed in water and PBS over the 120-hour period. ucl.ac.uk Specifically, the recovery of hexamidine diisethionate in water and PBS was approximately 82.6% and 82.5% respectively, after 120 hours. ucl.ac.uk In contrast, it showed better stability in PG, PEG 200, and glycerol. ucl.ac.uk
The stability of hexamidine diisethionate is also pH-dependent. aideco.org Studies have shown that solutions of hexamidine are stable over 10 weeks at 42°C in a pH range of 4-6. aideco.org However, at a pH of 3 or lower, slow degradation occurs, while at a pH of 6.5 or higher, rapid hydrolysis of the amidine to the amide is observed. aideco.org
The table below presents the recovery of Hexamidine Diisethionate in various solvents over time at 32 ± 1°C.
| Time (h) | Water (%) | PBS (%) | PG (%) | PEG 200 (%) | Glycerol (%) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 86.1 ± 3.6 | 99.27 ± 4.42 | 99.83 ± 1.96 | 94.36 ± 2.34 | 97.64 ± 2.83 |
| 48 | 80.7 ± 6.5 | 100.3 ± 4.5 | 103.3 ± 2.9 | 91.8 ± 7.8 | 98.4 ± 3.1 |
| 72 | 83.7 ± 1.5 | 99.9 ± 2.5 | 98.8 ± 3.4 | 87.8 ± 3.6 | 99.5 ± 2.0 |
| 96 | 82.5 ± 3.8 | 100.3 ± 2.2 | 99.2 ± 3.7 | 92.4 ± 1.7 | 98.3 ± 4.0 |
| 120 | 82.6 ± 4.4 | 102.1 ± 1.6 | 104.0 ± 7.9 | 93.0 ± 4.2 | 98.3 ± 3.4 |
Data is presented as mean ± SD (n=3-4). This data is from a study by Parisi et al. (2015). ucl.ac.uk
pH-Dependent Behavior and Distribution Coefficients (Log D) in Research
The pH of the medium significantly influences the behavior of hexamidine diisethionate. researchgate.netnih.gov As a dicationic molecule, its charge state and, consequently, its physicochemical properties are pH-dependent. The pH of an aqueous solution of hexamidine diisethionate is typically in the range of 6.3-6.4. researchgate.net
The distribution coefficient (Log D) is a measure of the lipophilicity of a compound at a specific pH. It is a critical parameter in pharmaceutical and cosmetic research as it influences the compound's ability to partition into and permeate through biological membranes. The Log D value for hexamidine diisethionate at pH 7.4 has been determined to be -0.74. researchgate.netnih.gov This negative value indicates that the compound is more soluble in the aqueous phase than in the lipid phase (octanol) at this pH, which is consistent with its dicationic nature. This information is crucial for designing formulations that can effectively deliver the compound to its target site. researchgate.netnih.gov
Advanced Research Methodologies and Modeling
In Vitro and Ex Vivo Model Systems for Efficacy Studies
In vitro and ex vivo models are essential for evaluating the biological efficacy of Hexamidine (B1206778) diisethionate in a controlled environment that mimics physiological conditions. These systems allow for detailed investigation of its interactions with various cell types and microbial communities.
Cell culture models are fundamental in assessing the effects of Hexamidine diisethionate on specific cell types, particularly those relevant to its topical and ophthalmic applications. Studies frequently utilize cultured human corneal and conjunctival epithelial cells to investigate cellular responses. unifi.it For instance, research has evaluated the cytotoxicity of Hexamidine diisethionate by measuring the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) and assessing metabolic activity through the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay following exposure. unifi.it
One study observed a reduction in cell viability in human corneal and conjunctival epithelial cells after 15 minutes of exposure to a 0.05% solution of Hexamidine diisethionate. unifi.it Another study noted a reduction in cell proliferation at a concentration of 0.1% Hexamidine. unifi.it Beyond ocular cells, skin equivalent tissue culture models have also been employed to demonstrate that treatment with hexamidine can lead to the upregulation of major cholesterol and fatty acid uptake pathways. ucl.ac.uksante.fr
These models are crucial for determining the concentration-dependent effects of the compound and understanding its interactions at the cellular level, providing insights into its mechanism of action and biocompatibility. unifi.itcore.ac.uk
Table 1: Summary of Cell Culture Models and Findings for Hexamidine Diisethionate
| Model System | Cell Type | Parameter(s) Measured | Key Findings | Citation |
| Ophthalmic Cell Culture | Human Corneal Epithelial Cells | Cytotoxicity (LDH release), Cell Viability (MTT assay) | Reduced cell viability observed after 15 minutes of exposure to 0.05% Hexamidine diisethionate. | unifi.it |
| Ophthalmic Cell Culture | Human Conjunctival Epithelial Cells | Cytotoxicity (LDH release), Cell Viability (MTT assay) | Reduced cell viability observed after 15 minutes of exposure to 0.05% Hexamidine diisethionate. | unifi.it |
| Ophthalmic Cell Culture | Human Corneal Cells | Cell Viability, Proliferation, Migration | Diamidines, including Hexamidine diisethionate, were found to decrease human cell viability. | core.ac.uk |
| Skin Equivalent Model | Not specified | Cholesterol and Fatty Acid Uptake Pathways | Upregulation of uptake pathways demonstrated following treatment. | ucl.ac.uksante.fr |
Bacterial biofilms present a significant challenge in antimicrobial therapy due to their complex structure and resistance to conventional treatments. nih.gov In vitro biofilm models are therefore critical for evaluating the antibiofilm efficacy of compounds like Hexamidine diisethionate. These models aim to replicate the clinical situation of biofilm infections in a standardized and reproducible manner. nih.gov
Studies have demonstrated the effectiveness of Hexamidine diisethionate, often in combination with other agents like polyhexamethylene biguanide (B1667054) (PHMB), against biofilms formed by various pathogens. europeanreview.org For example, a formulation containing 0.1% Hexamidine diisethionate showed significant antiseptic activity against biofilms of Staphylococcus aureus and Candida species. europeanreview.org Research using a commercial ophthalmic solution with 0.05% Hexamidine diisethionate (Keratosept) confirmed its efficacy against S. aureus, Staphylococcus epidermidis, and Candida species, eradicating the microbes after a one-minute incubation. nih.gov However, the same study found it was less effective against Pseudomonas aeruginosa, requiring 24 hours to eliminate the organism. nih.gov This highlights the importance of testing against a range of microorganisms.
Three-dimensional (3D) biofilm models, which can contain single or multiple species grown in a matrix, are increasingly used for testing antimicrobial wound dressings and solutions. lohmann-rauscher.com These models provide a more realistic environment to assess how substances penetrate the biofilm matrix and reduce the bacterial load. nih.govlohmann-rauscher.com
Table 2: Efficacy of Hexamidine Diisethionate in Biofilm Models
| Biofilm Model | Microorganism(s) | Hexamidine Concentration | Key Findings | Citation |
| In Vitro Plate Assay | Staphylococcus aureus (ATCC 43300 & clinical isolate), Staphylococcus epidermidis | 0.05% | Complete eradication after 1 minute of incubation. | nih.govdsmz.de |
| In Vitro Plate Assay | Candida species (5 species) | 0.05% | Complete eradication after 1 minute of incubation. | nih.gov |
| In Vitro Plate Assay | Pseudomonas aeruginosa (ATCC 27853 & clinical isolate) | 0.05% | Failed to kill isolates after 30 minutes; required 24 hours for eradication. | nih.gov |
| In Vitro Growth Inhibition | Staphylococcus aureus | 0.1% | Inhibited bacterial growth for up to 24 hours at a 1:32 dilution. | europeanreview.org |
| In Vitro Growth Inhibition | Pseudomonas aeruginosa | 0.1% | Inhibited bacterial growth for up to 24 hours at a 1:32 dilution. | europeanreview.org |
To specifically study the effects of Hexamidine diisethionate on the eye, researchers employ specialized corneal tissue models. These range from simple cell monolayers to complex, three-dimensional (3D) reconstructed corneal tissues that mimic the layered structure of the human cornea. unifi.itnih.gov These models are crucial for assessing the efficacy and safety of ophthalmic formulations. nih.gov
In vitro studies have utilized cultured human corneal epithelial cells, keratocytes, and endothelial cells to analyze the impact of diamidines, including Hexamidine diisethionate. core.ac.uk These studies measure parameters like cell viability, proliferation, and migration to understand the compound's effect on corneal health and wound healing. core.ac.uk For example, experiments have exposed human corneal epithelial cells to Hexamidine diisethionate for specific durations (e.g., 5, 10, and 15 minutes) to assess cytotoxicity and changes in cell metabolic activity. unifi.it
The development of 3D corneal equivalents has been a significant advancement, offering a more physiologically relevant system to study drug permeation, bioavailability, and toxicology, thereby reducing the reliance on animal testing. nih.gov These models typically consist of multiple layers of non-keratinized corneal epithelial cells that form tight junctions, providing a barrier that simulates the in vivo cornea. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods provide powerful tools for understanding the molecular interactions that underpin the biological activity of Hexamidine diisethionate. Techniques like molecular docking and pharmacophore modeling offer insights into how the compound binds to its targets and what structural features are essential for its efficacy.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. scielo.br This method calculates the binding affinity and energy of the interaction, helping to identify potential biological targets and elucidate mechanisms of action. scielo.br
For the aromatic diamidines series, including hexamidine, enzyme inhibition properties have been identified as a key aspect of their biological activity. sante.fr Early research showed that Hexamidine is an effective inhibitor of enzymes such as trypsin, pancreatic kallikrein, and thrombin. sante.fr Molecular docking studies can be used to simulate the interaction of Hexamidine diisethionate with the active sites of these enzymes. By aligning the molecule within the enzyme's binding pocket, researchers can analyze the specific hydrogen bonds, and π-π stacking interactions that contribute to its inhibitory effect.
While specific molecular docking studies for Hexamidine diisethionate are not extensively published, the methodology is widely applied to similar antimicrobial agents and their targets, such as the enzymes of Staphylococcus aureus. dsmz.de Such studies are invaluable for rational drug design and for understanding potential resistance mechanisms at a molecular level.
Structure-based pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govrsc.org Unlike ligand-based modeling, this method derives the pharmacophore directly from the structure of the protein's binding site. rsc.org The model represents key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. mdpi.com
This technique can be applied to Hexamidine diisethionate and its known targets. By analyzing the crystal structure of an enzyme like trypsin complexed with an inhibitor, a pharmacophore model can be generated that defines the ideal spatial arrangement of features for any molecule to inhibit that enzyme. mdpi.com
This model then serves as a 3D query for screening large databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov For a class of compounds like the aromatic diamidines, pharmacophore modeling can help to understand the structure-activity relationship (SAR)—why certain derivatives are more potent than others—and guide the synthesis of new, more effective antimicrobial agents. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling methodology used to predict the physicochemical, biological, and toxicological properties of chemical compounds based on their molecular structure. For Hexamidine diisethionate, QSAR models have been employed primarily in a regulatory and assessment context to predict potential biological interactions and toxicological endpoints where experimental data may be limited. industrialchemicals.gov.auuva.nlrsc.org
The process involves using software platforms that correlate structural features (descriptors) of a molecule with its known activity. In the case of Hexamidine diisethionate, models available in the Organisation for Economic Co-operation and Development (OECD) QSAR Toolbox and the OASIS-TIMES platform have been utilized. industrialchemicals.gov.au For instance, QSAR modeling using the OECD Toolbox (version 3.3) yielded no structural alerts for protein binding or carcinogenicity for the compound. industrialchemicals.gov.au
Another model, OASIS-TIMES (version 2.27.16), produced a negative prediction for skin sensitization. However, it was noted that this specific prediction fell outside the model's applicability domain, which indicates a degree of uncertainty in the reliability of this particular forecast. industrialchemicals.gov.au Such assessments are crucial for providing an initial screen of a compound's potential hazards by correlating its structure to the known activities of structurally similar compounds in the database. nih.gov The reliability of QSAR predictions is highly dependent on whether the compound fits within the model's established domain of applicability. industrialchemicals.gov.aursc.org
| Model/Platform | Endpoint Predicted | Result for Hexamidine diisethionate | Applicability |
|---|---|---|---|
| OECD Toolbox (v 3.3) | Protein Binding | No alerts generated | Within domain |
| OECD Toolbox (v 3.3) | Carcinogenicity | No structural alerts | Within domain |
| OASIS-TIMES (v 2.27.16) | Skin Sensitization | Negative prediction | Out of domain |
Table 1: Summary of QSAR modeling results for Hexamidine diisethionate as per a 2016 Human Health Tier II Assessment. industrialchemicals.gov.au
Nanotechnology and Novel Delivery Systems Research
Research into nanotechnology and novel delivery systems for Hexamidine diisethionate aims to enhance its therapeutic potential by improving its delivery to specific target sites, such as the skin or the eyes, and controlling its release. nih.govnih.gov These advanced formulations are investigated for their ability to improve the compound's performance and utility in various applications. researchgate.nettandfonline.com
Nanoemulsion Applications in Research
Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nanometers. They are investigated as delivery systems due to their stability, high surface area, and ability to enhance the solubilization and permeation of active compounds. While the direct body of published research focusing specifically on Hexamidine diisethionate formulated into nanoemulsions is not extensive, the principles of nanoemulsion technology are widely applied to antimicrobial agents to improve their delivery. The development of nanoemulsions for other antimicrobial agents suggests a potential pathway for future research into Hexamidine diisethionate formulations. researchgate.net
Microemulsion and Nanoparticle Formulations Research
Microemulsions and nanoparticles represent significant areas of research for advanced drug delivery. researchgate.nettandfonline.com Studies have noted that novel delivery systems, including microemulsions and nanoparticles, show potential for treating ocular surface infections, and ophthalmic solutions containing Hexamidine diisethionate are considered candidates for such advanced formulations. researchgate.nettandfonline.com
Research in the field of ophthalmology has explored the use of water-in-oil microemulsions for delivering antimicrobial agents to treat conditions like bacterial keratitis, demonstrating sustained release and enhanced therapeutic efficacy compared to conventional solutions. researchgate.net In a similar vein, polymeric nanoparticles have been investigated to enhance the delivery of antifungal agents. One study focused on fluconazole-loaded poly(ε-caprolactone) (PCL) nanoparticles noted that Hexamidine diisethionate has reported activity against Candida, highlighting its potential suitability for incorporation into similar nanoparticle systems for targeted antifungal or antimicrobial effects. nih.gov Such nanoparticle systems are designed to improve ocular penetration and bioavailability. nih.gov
The characteristics of nanoparticles developed for ophthalmic drug delivery are meticulously optimized. For example, in a study developing fluconazole-loaded nanoparticles, key parameters were optimized to achieve desired physical properties for effective ocular delivery. nih.gov
| Parameter | Optimized Value |
|---|---|
| Average Size | 145 nm |
| Zeta Potential | -28.23 mV |
| Polydispersity Index (PDI) | < 0.7 (indicating uniform size distribution) |
| Entrapment Efficiency | 98.2% |
Table 2: Example of optimized characteristics for drug-loaded polymeric nanoparticles designed for ophthalmic use. nih.gov These parameters are critical in the research and development of nanoparticle formulations for compounds like Hexamidine diisethionate.
Targeted Delivery Strategies in Research Models
Targeted delivery research for Hexamidine diisethionate focuses on concentrating the compound at the site of action, thereby enhancing its efficacy. This is particularly relevant for topical applications to the skin and ocular surfaces.
In one line of research, various solvent systems were evaluated in in vitro studies using porcine skin to modulate the topical delivery of Hexamidine diisethionate. nih.govresearchgate.net The goal was to characterize the interaction of the compound with the skin and develop simple formulations for targeted delivery into the epidermis. nih.gov The research compared the skin penetration of Hexamidine diisethionate (HEX D) with its dihydrochloride (B599025) salt (HEX H), which has more favorable physicochemical properties for skin uptake. nih.govresearchgate.net The study found that binary solvent systems could significantly influence skin penetration. A mixture of propylene (B89431) glycol and propylene glycol monolaurate (PG:PGML 50:50) was particularly effective, though it promoted significantly higher uptake of the HEX H salt compared to the HEX D salt. nih.govresearchgate.net Conversely, combinations involving isopropyl alcohol (IPA) were found to better facilitate the delivery of the diisethionate salt. nih.gov These findings demonstrate a targeted strategy to optimize formulation components to enhance delivery into the skin. nih.gov
| Vehicle (Active) | Amount Delivered into Skin (% of Applied Dose) |
|---|---|
| PG:PGML (50:50) (HEX H) | >70% |
| PG:PGML (50:50) (HEX D) | ~30% |
| PEG 200 (HEX D & HEX H) | Low delivery reported |
Table 3: Comparative in vitro skin delivery of Hexamidine salts from different vehicle systems, demonstrating targeted formulation strategies. nih.govresearchgate.netmdpi.com
Another targeted delivery strategy involves the formulation of Hexamidine diisethionate in ophthalmic solutions for treating eye infections. researchgate.netgoogle.com Its inclusion in eye drops, sometimes in combination with other agents and polymers like polyvinyl alcohol, represents a direct approach to target infections of the ocular surface. researchgate.netgoogle.com
Mentioned Compounds
| Compound Name |
| Hexamidine diisethionate |
| Hexamidine |
| Hexamidine dihydrochloride |
| Fluconazole (B54011) |
| Poly(ε-caprolactone) (PCL) |
| Propylene glycol (PG) |
| Propylene glycol monolaurate (PGML) |
| Isopropyl alcohol (IPA) |
| Polyethylene (B3416737) glycol 200 (PEG 200) |
| Polyvinyl alcohol |
| Candida |
Environmental Fate and Degradation Research Excluding Human Safety/exposure
Stability and Degradation Pathways in Environmental Contexts
Hexamidine (B1206778) diisethionate is recognized for its chemical stability under typical storage conditions, retaining its effectiveness even when exposed to light and heat. industrialchemicals.gov.au However, its stability in environmental contexts is significantly influenced by factors such as pH.
Studies on the pH-dependent stability of Hexamidine diisethionate in aqueous solutions have revealed its susceptibility to degradation under certain conditions. The compound remains stable within a pH range of 4 to 6. aideco.org At a pH of 3 or lower, it undergoes slow degradation. aideco.org Conversely, at a pH of 6.5 or higher, it experiences rapid hydrolysis. aideco.org This hydrolysis of the amidine group leads to the formation of the corresponding amide and the release of ammonia (B1221849). aideco.org
Thermal analysis has indicated that Hexamidine diisethionate is stable up to approximately 290°C, with degradation occurring at temperatures between 300°C and 375°C. ucl.ac.ukresearchgate.net While one safety data sheet suggests the compound is "expected to be biodegradable," specific studies detailing its biodegradation pathways in soil or water are not extensively documented in the reviewed literature. chemicalbook.com
The following table summarizes the pH-dependent stability of Hexamidine diisethionate based on available research findings. aideco.org
Table 1: pH-Dependent Stability of Hexamidine Diisethionate in Aqueous Solution
| pH Level | Stability and Degradation |
|---|---|
| ≤ 3 | Slow degradation |
| 4 - 6 | Stable |
| ≥ 6.5 | Rapid hydrolysis |
Data derived from a study on a 5 wt.-% solution in a 1:1 mixture of pentylene glycol and water at 42°C, with purity measured by HPLC. aideco.org
Research on Metabolites and By-products in Non-Biological Systems
Research into the metabolites and by-products of Hexamidine diisethionate in non-biological systems is primarily linked to its degradation pathways. As established, the hydrolysis of Hexamidine diisethionate under alkaline conditions (pH ≥ 6.5) in a non-biological context results in the formation of an amide and ammonia. aideco.org
In biological systems, Hexamidine diisethionate is known to be rapidly metabolized to its parent compound, Hexamidine, following intravenous administration in rats. ucl.ac.uknih.gov While this occurs in a biological setting, it provides insight into the potential transformations the molecule can undergo.
Detailed studies identifying a comprehensive profile of transformation products, metabolites, or by-products resulting from abiotic processes such as photodegradation in water or chemical degradation in soil are not extensively available in the public domain.
Studies on Interactions with Environmental Microorganisms (Non-Pathogenic)
Hexamidine diisethionate is well-documented as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and yeasts. nbinno.comulprospector.comatamanchemicals.com Its mechanism of action is understood to involve the disruption of microbial cell membranes, leading to cell death. nbinno.com
While much of the research focuses on its efficacy as a preservative and antiseptic against pathogenic or spoilage microorganisms, these findings have implications for its potential interactions with non-pathogenic environmental microorganisms. The compound's broad-spectrum activity suggests it could impact diverse microbial communities in soil and aquatic environments.
Studies have identified its activity against specific microorganisms, some of which have environmental relevance. For instance, it is effective against Pseudomonas aeruginosa, a bacterium found in various environments including soil and water, and Aspergillus brasiliensis, a type of mold. aideco.orgscispace.com It also shows activity against Staphylococcus aureus and Escherichia coli. nbinno.comscispace.com However, specific research focusing on the effects of Hexamidine diisethionate on non-pathogenic environmental microbial populations, such as those integral to nutrient cycling (e.g., nitrogen-fixing bacteria) or saprophytic fungi, is not detailed in the available literature. One study did note that in a test for delayed contact hypersensitivity, Tsukamurella paurometabolum, a bacterium found in soil, was among the organisms it was effective against. scispace.com
The following table lists some of the microorganisms against which Hexamidine diisethionate has demonstrated activity.
Table 2: Examples of Microorganisms Susceptible to Hexamidine Diisethionate
| Microorganism | Type |
|---|---|
| Aspergillus brasiliensis | Mold |
| Candida albicans | Yeast |
| Escherichia coli | Gram-negative bacteria |
| Pseudomonas aeruginosa | Gram-negative bacteria |
| Staphylococcus aureus | Gram-positive bacteria |
| Tsukamurella paurometabolum | Bacterium |
This table provides examples and is not an exhaustive list of all susceptible microorganisms.
Q & A
Q. What is the mechanism of antimicrobial action of hexamidine diisethionate, and how can researchers validate it experimentally?
Hexamidine diisethionate (HEX D) acts as a cationic surfactant, binding to negatively charged microbial cell membranes, disrupting structural integrity, and inducing leakage of intracellular components. To validate this, researchers can:
- Perform electrophoretic mobility assays to measure binding affinity to bacterial cell walls.
- Use fluorescence microscopy with membrane integrity dyes (e.g., propidium iodide) to visualize membrane disruption.
- Conduct oxygen uptake inhibition assays to assess metabolic interference in pathogens like Staphylococcus aureus .
Q. What experimental models are recommended for evaluating HEX D’s efficacy against common ocular pathogens?
- In vitro : Use standardized minimum inhibitory concentration (MIC) assays against Staphylococcus epidermidis, Candida spp., and Acanthamoeba cysts. Include control strains with known resistance profiles .
- Ex vivo : Employ corneal tissue models to simulate ocular infection and measure pathogen clearance rates .
Q. How should researchers design stability studies for HEX D in aqueous formulations?
- Assess solubility and degradation under varying pH (4–8), temperature (4°C–40°C), and light exposure using high-performance liquid chromatography (HPLC).
- Monitor impurities (e.g., 4-((6-(4-carbamimidoylphenoxy)hexyl)oxy)benzamide) as per ICH guidelines, referencing stability-indicating methods from regulatory dossiers .
Q. What are the standard analytical methods for quantifying HEX D purity in research-grade samples?
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) and detection at 254 nm.
- Mass spectrometry : Confirm molecular integrity via ESI-MS for the parent ion (m/z 606.71) .
Advanced Research Questions
Q. How can researchers resolve contradictions in HEX D’s efficacy data against Pseudomonas aeruginosa versus other Gram-negative bacteria?
- Compare HEX D’s activity in biofilm vs. planktonic cultures using crystal violet assays and confocal microscopy.
- Evaluate the role of efflux pumps in P. aeruginosa via gene knockout strains or inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Q. What methodologies optimize HEX D’s topical delivery in dermatological formulations?
- Use Franz diffusion cells with porcine skin to test permeation enhancers like propylene glycol monolaurate (PGML), which increases lauric acid-mediated skin penetration .
- Apply synchrotron-based FTIR imaging to track HEX D distribution in stratum corneum layers .
Q. How can researchers investigate synergistic effects between HEX D and polyhexamethylene biguanide (PHMB) against Acanthamoeba?
- Perform checkerboard assays to calculate the fractional inhibitory concentration (FIC) index. An FIC ≤0.5 indicates synergy.
- Validate in vivo using corneal infection models in rodents, comparing healing rates (e.g., 12-day post-inoculation) for monotherapy vs. combination therapy .
Q. What experimental approaches address HEX D’s polymorphic interconversion in solid-state formulations?
- Characterize polymorphs (e.g., hydrates, anhydrates) via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS).
- Assess bioavailability differences using dissolution testing under biorelevant conditions (pH 6.8, 37°C) .
Q. How should researchers design studies to correlate in vitro MIC data with in vivo efficacy for ocular applications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
